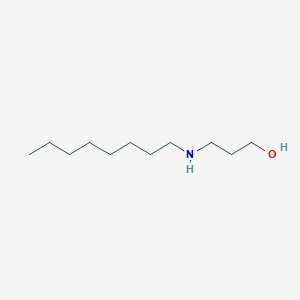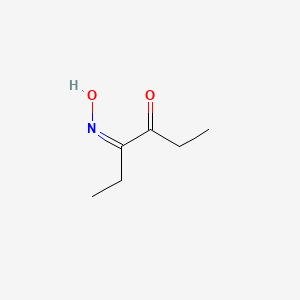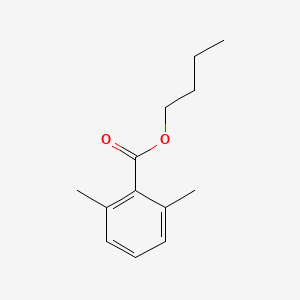
Butyl 2,6-dimethylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2,6-dimethylbenzoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring. This compound is derived from 2,6-dimethylbenzoic acid and butanol, and it possesses unique chemical properties that make it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2,6-dimethylbenzoate typically involves the esterification of 2,6-dimethylbenzoic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2,6-dimethylbenzoic acid+butanolH2SO4butyl 2,6-dimethylbenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 2,6-dimethylbenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,6-dimethylbenzoic acid and butanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 2,6-dimethylbenzoic acid and butanol.
Reduction: 2,6-dimethylbenzyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl 2,6-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of butyl 2,6-dimethylbenzoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release 2,6-dimethylbenzoic acid, which may interact with enzymes and receptors in biological systems. The specific pathways and targets depend on the context of its application, such as its use in drug development or as a flavoring agent.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,6-dimethylbenzoate: Similar structure but with a methyl group instead of a butyl group.
Ethyl 2,6-dimethylbenzoate: Similar structure but with an ethyl group instead of a butyl group.
Propyl 2,6-dimethylbenzoate: Similar structure but with a propyl group instead of a butyl group.
Uniqueness
Butyl 2,6-dimethylbenzoate is unique due to its specific ester group, which influences its physical and chemical properties. The butyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields.
Propiedades
Número CAS |
52392-56-0 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
butyl 2,6-dimethylbenzoate |
InChI |
InChI=1S/C13H18O2/c1-4-5-9-15-13(14)12-10(2)7-6-8-11(12)3/h6-8H,4-5,9H2,1-3H3 |
Clave InChI |
GMTKGCXSWVRXLE-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=C(C=CC=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


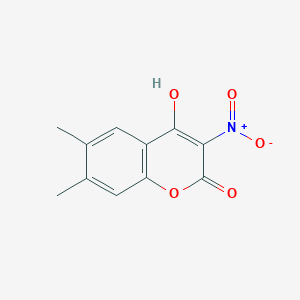
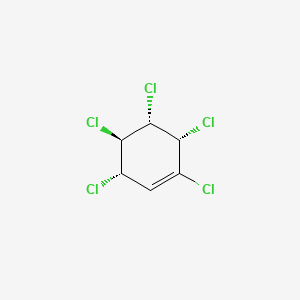

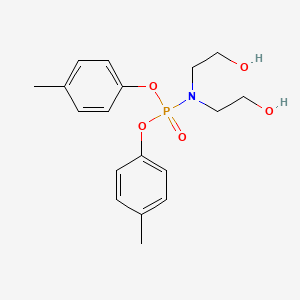
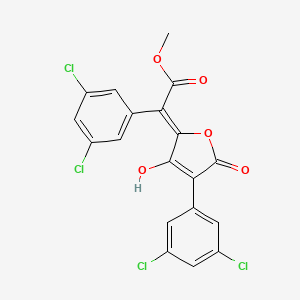
![4-Oxo-4-{3-[4-(phenoxymethyl)phenyl]propyl}-1,4lambda~5~-oxazinane](/img/structure/B14644770.png)
![Sodium 6-(2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14644776.png)
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene](/img/structure/B14644800.png)
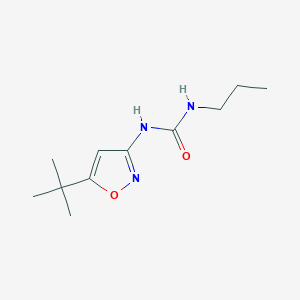
![Benzene, 4-[2,2-bis(methylthio)ethenyl]-1,2-dimethoxy-](/img/structure/B14644809.png)

